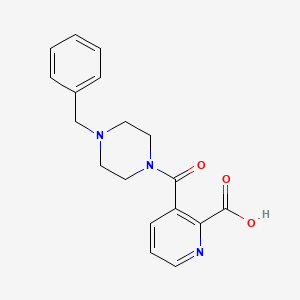

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-17(15-7-4-8-19-16(15)18(23)24)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZVLHOCWLSPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, leading to the formation of the desired compound in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C18H19N3O3 and a molecular weight of 325.37 . It has a CAS number of 497083-24-6 and an MDL number of MFCD01859624 . PubChem identifies it by CID 4159282 .

Scientific Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, the available information suggests its use as an intermediate in the synthesis of various compounds with potential medicinal properties .

Monoacylglycerol Lipase (MAGL) Inhibitors

The compound is related to the development of Monoacylglycerol Lipase (MAGL) inhibitors . MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), and inhibiting it can increase 2-AG levels in the brain, which may have therapeutic effects .

- Benzylpiperidine Derivatives: Benzylpiperidine derivatives are being explored as a source of new potential MAGL inhibitors . Researchers synthesized benzylpiperazine derivative 29 to assess the influence of an aliphatic tertiary amino group on MAGL activity .

- MAGL Inhibition Studies: Several compounds related to benzylpiperidine have been tested for their inhibition activities on human MAGL (hMAGL) using spectrophotometric assays .

Synthesis of Related Compounds

this compound is used as a building block in the synthesis of more complex molecules .

- Amide Formation: This compound can be synthesized through amide formation reactions. For example, it can be created from the reaction of a 3-carboxylic acid of 4,5,6,7-tetrahydro-benzothiophene 2-amide derivative and 1-benzylpiperazine in the presence of specific reagents .

- Building Block: It is used as a precursor in the synthesis of complex amide derivatives .

Modulators of Fatty Acid Amide Hydrolase (FAAH)

Related 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives are noted as modulators of fatty acid amide hydrolase (FAAH) . FAAH is another enzyme involved in endocannabinoid metabolism, and its modulation is of interest for treating conditions like anxiety and pain .

Table: Summary of Applications and Related Research

Mechanism of Action

The mechanism by which 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs (Table 1) highlight key differences in substituents and biological activities:

Key Observations:

Core Modifications :

- The pyridine-2-carboxylic acid core is shared with antifungal agents () and antimicrobial hydrazides (). Substitution at position 3 (as in the target compound) contrasts with position 4 modifications in PARP inhibitors ().

- The benzylpiperazine carbonyl group in the target compound resembles the piperazine-cyclopropanecarbonyl substituent in AZD2281, which enhances PARP-binding affinity .

Biological Activity :

- Enzyme Inhibition : Piperazine-containing compounds (e.g., AZD2281) often target enzymes like PARP or ScMetAP1 via interactions with the catalytic site . The benzylpiperazine group in the target compound may similarly engage with enzyme pockets.

- Receptor Binding : In ACT-246475, a phosphonic acid-modified piperazine improves pharmacokinetics and P2Y12 receptor antagonism . The carboxylic acid in the target compound could mimic this interaction.

- Antimicrobial vs. Anticancer : While imidazo-pyridine derivatives () target microbial growth, piperazine-linked compounds like AZD2281 are optimized for DNA repair inhibition in cancer .

Pharmacokinetic Considerations :

- The carboxylic acid group in pyridine-2-carboxylic acid derivatives enhances water solubility, critical for oral bioavailability . However, bulky substituents like benzylpiperazine may reduce passive diffusion, necessitating prodrug strategies (e.g., phosphonic acid esters in ).

Research Findings and Implications

SAR Insights :

- Therapeutic Potential: Antifungal and antimicrobial activities of related pyridine-2-carboxylic acid derivatives suggest unexplored applications for the target compound . Piperazine-linked compounds in oncology (e.g., AZD2281) and cardiovascular disease (e.g., ACT-246475) underscore the versatility of this scaffold .

Synthetic Challenges :

- Coupling the benzylpiperazine moiety to pyridine-2-carboxylic acid may require optimized conditions (e.g., carbodiimide-mediated amidation) to avoid side reactions .

Biological Activity

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid (also referred to as 3-BPCA) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with 3-BPCA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-BPCA is characterized by the following molecular formula: C₁₈H₁₉N₃O₃. It features a pyridine ring substituted with a carboxylic acid and a piperazine moiety, which contributes to its pharmacological properties. The compound's structure can be represented as follows:

The biological activity of 3-BPCA is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures often exhibit:

- Serotonin Reuptake Inhibition : This mechanism is crucial for the modulation of mood and anxiety disorders.

- Dopamine Receptor Modulation : Influencing dopaminergic pathways can impact conditions such as schizophrenia and Parkinson's disease.

Antidepressant Properties

Studies have shown that 3-BPCA, along with related piperazine derivatives, exhibits antidepressant-like effects in animal models. The mechanism is thought to involve increased levels of serotonin in the synaptic cleft through reuptake inhibition, which enhances mood and reduces depressive symptoms.

Antimicrobial Activity

Research has indicated that 3-BPCA demonstrates antimicrobial properties against various bacterial strains. For instance, compounds derived from similar piperazine structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Case Studies

- Antidepressant Efficacy : In a controlled study involving rodent models, administration of 3-BPCA resulted in significant reductions in immobility time during forced swim tests compared to control groups, suggesting an antidepressant effect (Source: ).

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial activity of 3-BPCA against Staphylococcus aureus and Escherichia coli. Results indicated that 3-BPCA exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics (Source: ).

Table 1: Summary of Biological Activities of 3-BPCA

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of dopaminergic pathways |

Table 2: Antimicrobial Efficacy Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | Reference |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | |

| Escherichia coli | 64 | Ampicillin |

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- Clinical Trials : To evaluate the safety and efficacy in human subjects.

- Mechanistic Studies : To elucidate the specific pathways involved in its pharmacological effects.

- Structural Modifications : To enhance potency and selectivity for targeted therapeutic applications.

Q & A

Q. How can researchers reconcile discrepancies in biological activity across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.